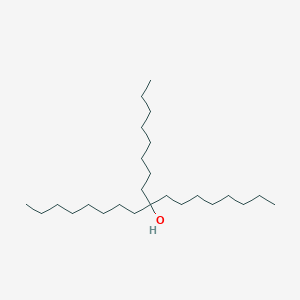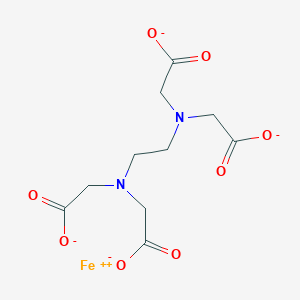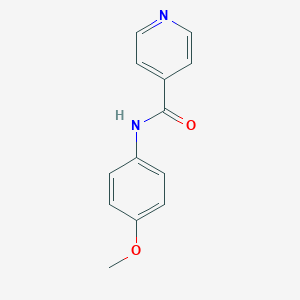
N-(4-methoxyphenyl)isonicotinamide
概要
説明
N-(4-methoxyphenyl)isonicotinamide, also known as 4-MeONI, is a chemical compound that belongs to the class of isonicotinamides. It has been widely studied for its potential applications in the field of medicinal chemistry due to its unique properties.
作用機序
The mechanism of action of N-(4-methoxyphenyl)isonicotinamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. It has also been proposed that it may interact with certain receptors in the body to produce its effects.
生化学的および生理学的効果
N-(4-methoxyphenyl)isonicotinamide has been found to produce a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. In addition, it has been shown to have antiviral activity against certain viruses such as HIV and HCV.
実験室実験の利点と制限
One of the main advantages of using N-(4-methoxyphenyl)isonicotinamide in lab experiments is its versatility. It can be easily synthesized and has a range of potential applications in various fields of research. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in certain experiments.
将来の方向性
There are several future directions for research on N-(4-methoxyphenyl)isonicotinamide. One potential area of research is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is its potential use as an anti-inflammatory agent. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in various fields of research.
Conclusion:
In conclusion, N-(4-methoxyphenyl)isonicotinamide is a chemical compound that has a range of potential applications in the field of medicinal chemistry. Its unique properties make it an attractive target for research. Further studies are needed to fully understand its mechanism of action and optimize its use in various fields of research.
科学的研究の応用
N-(4-methoxyphenyl)isonicotinamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In addition, it has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
14621-02-4 |
|---|---|
製品名 |
N-(4-methoxyphenyl)isonicotinamide |
分子式 |
C13H12N2O2 |
分子量 |
228.25 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-4-2-11(3-5-12)15-13(16)10-6-8-14-9-7-10/h2-9H,1H3,(H,15,16) |
InChIキー |
LVERVLNIJMUPKJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

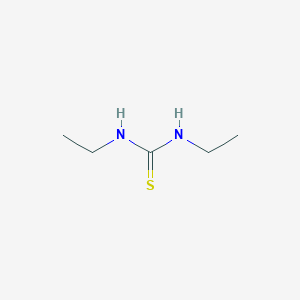
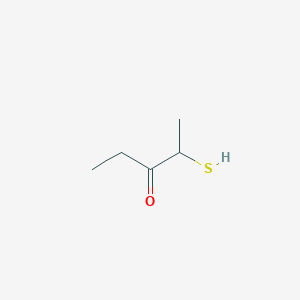
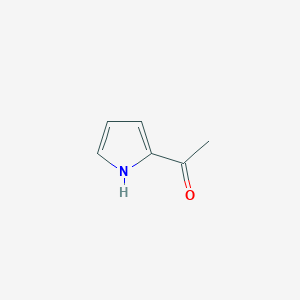
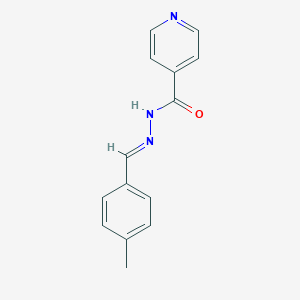
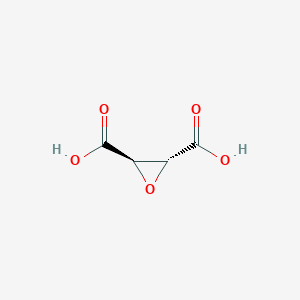
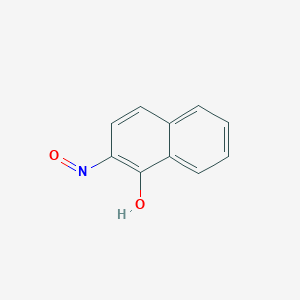
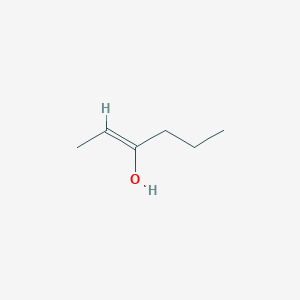
![7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol](/img/structure/B92036.png)
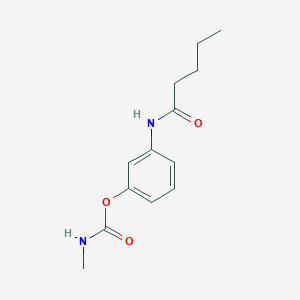
![1-Oxa-6-thiaspiro[2.5]octane](/img/structure/B92038.png)
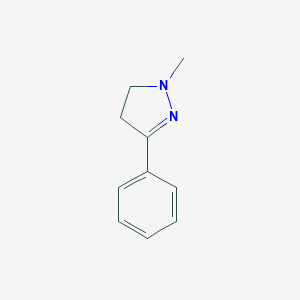
![1,2-Diazaspiro[2.5]octane](/img/structure/B92042.png)
